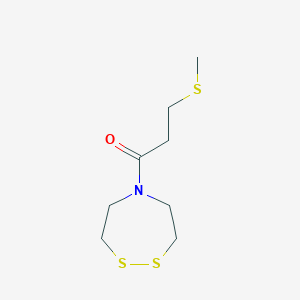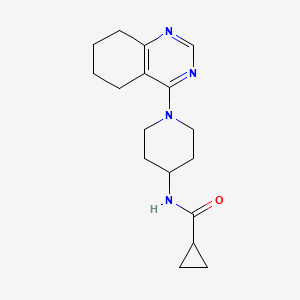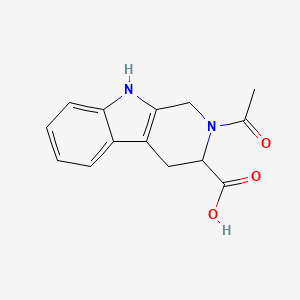![molecular formula C10H20ClFN2O2 B2687718 Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride CAS No. 2287282-20-4](/img/structure/B2687718.png)
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride, also known as ABP-700, is a novel selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR). ABP-700 has been developed as a potential therapeutic agent for the treatment of various diseases, including pain, addiction, and cognitive disorders.
Mécanisme D'action
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride selectively binds to the α4β2 subtype of nAChR, which is a major subtype of nicotinic receptors in the brain. By blocking the activity of these receptors, this compound reduces the release of neurotransmitters such as dopamine and glutamate, which are involved in pain sensation, addiction, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the release of dopamine and glutamate in the brain, which are involved in pain sensation, addiction, and cognitive function. This compound also reduces the activity of the locus coeruleus, which is involved in the regulation of arousal and stress responses. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of pain and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride in lab experiments include its high selectivity for the α4β2 subtype of nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. In addition, this compound is currently only available in small quantities, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride. One direction is to investigate its potential use in treating other diseases, such as depression and anxiety. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems and signaling pathways. Additionally, more research is needed to optimize the synthesis method for this compound and to develop new analogs with improved pharmacological properties. Overall, this compound shows great promise as a novel therapeutic agent for a range of diseases, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride involves the reaction of tert-butyl N-[(3-bromocyclobutyl)methyl]carbamate with 3-amino-1-fluorocyclobutane in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and it is being developed as a non-opioid pain medication. This compound has also been investigated for its potential use in treating addiction to nicotine and other drugs of abuse. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-6-10(11)4-7(12)5-10;/h7H,4-6,12H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXIZNVKQWBSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
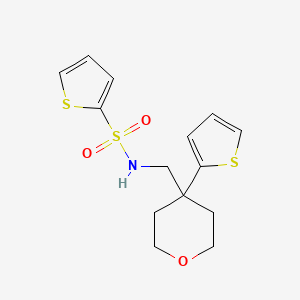

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)
![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)
![2-[[4-(Dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687644.png)
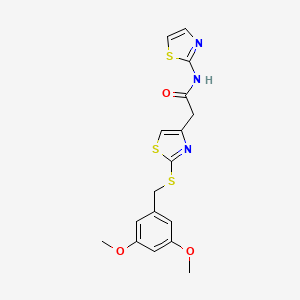
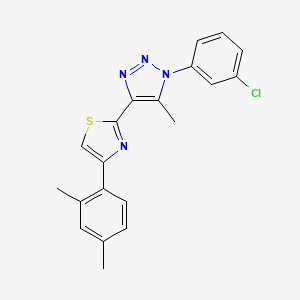
![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)
![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)
